Radical Scavenging Capacity (DPPH) of the Target vs. Unsubstituted N,N′‑Diphenyl‑p‑phenylenediamine (DPPD)
In a standardized DPPH radical‑scavenging assay, the target compound (86579-35-3) exhibited an IC₅₀ of 2.80 ± 0.37 mg/mL and a maximal scavenging activity of 55.60 ± 2.14% [1]. This performance places it in the moderate‑activity tier relative to the unsubstituted benchmark N,N′‑diphenyl‑p‑phenylenediamine (DPPD), which under analogous assay conditions typically shows IC₅₀ values below 0.5 mg/mL and scavenging >85% [2].
| Evidence Dimension | DPPH radical scavenging (IC₅₀ and % activity) |
|---|---|
| Target Compound Data | IC₅₀ = 2.80 ± 0.37 mg/mL; max activity = 55.60 ± 2.14% |
| Comparator Or Baseline | N,N′‑Diphenyl‑p‑phenylenediamine (DPPD): IC₅₀ <0.5 mg/mL, max activity >85% |
| Quantified Difference | Target IC₅₀ is >5‑fold higher; max activity is ~30 percentage points lower |
| Conditions | DPPH assay in methanolic solution, triplicate measurements, ambient temperature |
Why This Matters
The moderate intrinsic radical‑scavenging activity, combined with the tert‑octyl group's volatility‑suppressing and solubility‑enhancing effects, makes the target preferable over highly active but poorly soluble or volatile analogs in prolonged high‑temperature applications.
- [1] KOSFAJ data table. Antioxidant activity of N‑phenyl‑N'‑[4‑(1,1,3,3‑tetramethylbutyl)phenyl]‑1,4‑benzenediamine. View Source
- [2] Litwinienko, G. & Ingold, K. U. Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Acc. Chem. Res. 2007, 40, 222‑230 (DPPD benchmark data). View Source
